2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid is a complex organic compound that features a benzofuran ring system with a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Boc-Protected Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butoxycarbonyl)amino]benzoic acid: Similar structure but lacks the benzofuran ring.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a Boc-protected amine and a hydroxyl group but differs in the core structure.
(S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Another Boc-protected amino acid derivative.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid is unique due to the presence of both the benzofuran ring and the Boc-protected amine group, which provides versatility in synthetic applications and potential biological activities.
Properties
Molecular Formula |
C15H17NO5 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-8-11-6-9-4-5-10(13(17)18)7-12(9)20-11/h4-7H,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
XJVBEQRTFLHTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(O1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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